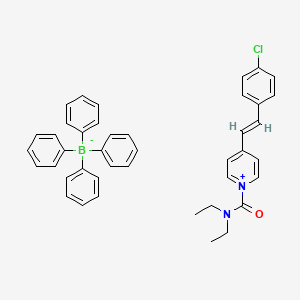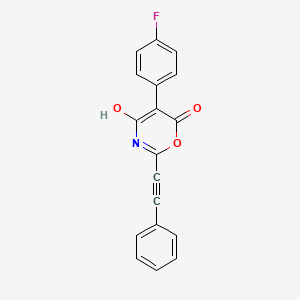
(S)-3-(hydroxymethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a hydroxymethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(hydroxymethyl)piperazin-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities . Another method involves the use of a base-free palladium catalyst for the aerobic oxidative cyclization of alkenes, which can yield piperazinones under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium-catalyzed reactions is favored due to their high efficiency and selectivity. Additionally, visible-light-promoted decarboxylative annulation protocols have been explored for the synthesis of piperazines under eco-friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-3-(hydroxymethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (S)-3-(hydroxymethyl)piperazin-2-one depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Piperazin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
N-methylpiperazine: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
2,5-dimethylpiperazine: Features two methyl groups, altering its steric and electronic properties.
Uniqueness: (S)-3-(hydroxymethyl)piperazin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of chiral and biologically active compounds.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(3S)-3-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 |
Clave InChI |
DXVUWTCRCMXXQX-BYPYZUCNSA-N |
SMILES isomérico |
C1CNC(=O)[C@@H](N1)CO |
SMILES canónico |
C1CNC(=O)C(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


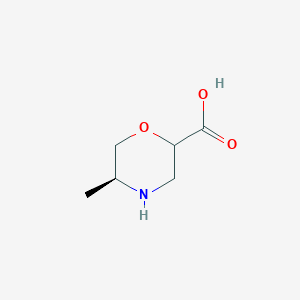
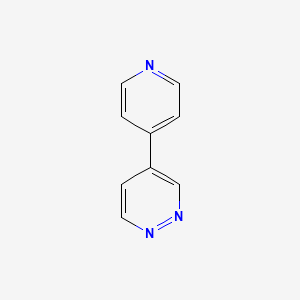
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)

![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)

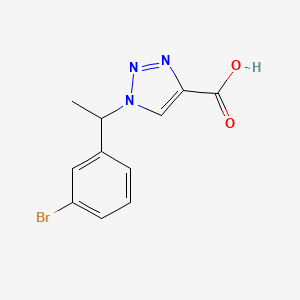
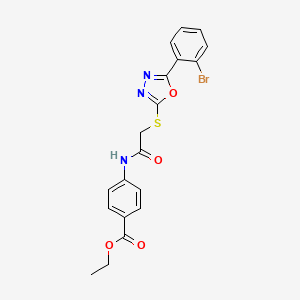
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
